

# Application Notes and Protocols: Squalene as a Component in Nanostructured Lipid Carriers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **squalene** as a liquid lipid in the formulation of Nanostructured Lipid Carriers (NLCs). This document details the formulation, characterization, and potential applications of **squalene**-based NLCs, offering detailed experimental protocols and comparative data to guide researchers in the field of drug delivery.

## Introduction

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, developed to overcome the limitations of solid lipid nanoparticles (SLNs). NLCs are produced using a blend of solid and liquid lipids, creating a less ordered lipid matrix. This imperfect crystalline structure allows for higher drug loading capacity and minimizes drug expulsion during storage.

**Squalene**, a natural triterpenoid and an intermediate in cholesterol biosynthesis, is an attractive liquid lipid for NLC formulations due to its biocompatibility, biodegradability, and skinenhancing properties. Its inclusion in NLCs can improve the solubility of lipophilic drugs, enhance skin penetration, and potentially offer adjuvant effects in vaccine delivery systems.

# Data Presentation: Formulation and Characterization of Squalene-Based NLCs



The following tables summarize quantitative data from various studies on **squalene**-containing NLCs, providing a comparative look at different formulations and their physicochemical properties.

| Table 1: Composition of Squalene- Based NLC Formulations |                          |                            |                                              |                                  |
|----------------------------------------------------------|--------------------------|----------------------------|----------------------------------------------|----------------------------------|
| Formulation<br>Code                                      | Solid Lipid              | Liquid Lipid<br>(Squalene) | Surfactant(s)                                | Drug/Active                      |
| NLC-DPCP                                                 | Precirol® ATO 5          | Squalene                   | Soybean<br>Phosphatidylchol<br>ine, Tween 80 | Diphencyprone<br>(DPCP)          |
| NLC-S                                                    | Palm Kernel<br>Stearin   | Squalene                   | Tween 80                                     | Squalene (as active)             |
| NLC-Psoralen                                             | Precirol® ATO 5          | Squalene                   | Tween 80,<br>Soybean<br>Phospholipids        | 8-<br>Methoxypsoralen<br>(8-MOP) |
| NLC-TAM                                                  | Glyceryl<br>Monostearate | Squalene                   | Poloxamer 188                                | Tamoxifen<br>Citrate             |



| Table 2: Physicochemic al Characteristics of Squalene- Based NLCs |                    |                               |                        |                              |
|-------------------------------------------------------------------|--------------------|-------------------------------|------------------------|------------------------------|
| Formulation<br>Code                                               | Particle Size (nm) | Polydispersity<br>Index (PDI) | Zeta Potential<br>(mV) | Encapsulation Efficiency (%) |
| NLC-DPCP[1][2]                                                    | 208 - 265          | Not Reported                  | Not Reported           | > 77                         |
| NLC-S[3]                                                          | 38.6               | 0.282                         | -34.1                  | 85.69                        |
| NLC-Psoralen[4]                                                   | ~200               | Not Reported                  | Not Reported           | Not Reported                 |
| NLC-TAM                                                           | 150.2 ± 4.5        | 0.215 ± 0.03                  | -25.7 ± 1.8            | 82.4 ± 3.1                   |

## **Experimental Protocols**

This section provides detailed methodologies for the preparation and characterization of **squalene**-based NLCs.

## Protocol 1: Preparation of Squalene-Based NLCs by High-Pressure Homogenization (HPH)

This method is suitable for producing NLCs with a uniform size distribution and is scalable for larger batch production.[5]

#### Materials:

- Solid lipid (e.g., Precirol® ATO 5, Glyceryl Monostearate)
- Squalene (liquid lipid)
- Drug/Active compound
- Surfactant (e.g., Tween 80, Poloxamer 188)



· Purified water

#### Equipment:

- High-pressure homogenizer
- High-shear homogenizer (e.g., Ultra-Turrax)
- · Water bath or heating mantle
- Magnetic stirrer

#### Procedure:

- Preparation of the Lipid Phase:
  - Melt the solid lipid by heating it 5-10°C above its melting point.
  - Add the squalene and the lipophilic drug to the molten solid lipid.
  - Maintain the temperature of the lipid phase while stirring continuously to ensure a homogenous mixture.
- Preparation of the Aqueous Phase:
  - Dissolve the surfactant in purified water.
  - Heat the aqueous phase to the same temperature as the lipid phase.
- Pre-emulsion Formation:
  - Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization for 3-5 minutes to form a coarse oil-in-water (o/w) emulsion.
- High-Pressure Homogenization:
  - Immediately subject the hot pre-emulsion to high-pressure homogenization.



- Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The optimal number of cycles and pressure should be determined for each specific formulation.
- The temperature during homogenization should be maintained above the melting point of the solid lipid.
- Cooling and NLC Formation:
  - Cool the resulting nanoemulsion to room temperature by placing it in an ice bath or using a heat exchanger.
  - Rapid cooling leads to the precipitation of the lipid matrix and the formation of NLCs.

## Protocol 2: Preparation of Squalene-Based NLCs by Ultrasonication

This method is a common and effective technique for lab-scale NLC preparation.

#### Materials:

- Solid lipid (e.g., Palm Kernel Stearin)
- Squalene (liquid lipid)
- Surfactant (e.g., Tween 80)
- Purified water

#### Equipment:

- Probe sonicator
- Water bath
- · Magnetic stirrer

#### Procedure:

• Preparation of the Lipid Phase:



- Melt the solid lipid and **squalene** together at a temperature of approximately 70°C.
- Preparation of the Aqueous Phase:
  - Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
- · Emulsification:
  - Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a constant speed to form a pre-emulsion.
- Ultrasonication:
  - Immediately sonicate the pre-emulsion using a probe sonicator.
  - Sonication parameters such as amplitude (e.g., 80%) and time (e.g., 24.8 minutes) should be optimized for the specific formulation.
  - The temperature during sonication should be maintained above the lipid's melting point.
- Cooling:
  - Cool the NLC dispersion in an ice bath to facilitate the recrystallization of the lipid matrix.

### **Protocol 3: Characterization of Squalene-Based NLCs**

- 1. Particle Size and Polydispersity Index (PDI) Analysis:
- Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the width of the size distribution (PDI).
- Procedure:
  - Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
  - Transfer the diluted sample to a disposable cuvette.



- Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
- Perform the measurement in triplicate and report the average values.

#### 2. Zeta Potential Analysis:

• Principle: Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the nanoparticles, which is then converted to the zeta potential. The zeta potential is an indicator of the colloidal stability of the dispersion.

#### Procedure:

- Dilute the NLC dispersion with purified water.
- Inject the sample into the specific zeta potential cell.
- Measure the zeta potential using a DLS instrument equipped with a zeta potential analyzer.
- Perform the measurement in triplicate and report the average value. A zeta potential value greater than |30| mV generally indicates good physical stability.
- 3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
- Principle: This method involves separating the unencapsulated (free) drug from the NLCs and then quantifying the amount of encapsulated drug.

#### Procedure:

- Separation of Free Drug:
  - Use a centrifugation-based method. Centrifuge the NLC dispersion at a high speed (e.g., 10,000 rpm for 30 minutes). The NLCs will form a pellet, and the supernatant will contain the free drug.
  - Alternatively, use ultrafiltration devices with a molecular weight cutoff that allows the free drug to pass through while retaining the NLCs.



#### Quantification of Drug:

- Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
- To determine the total amount of drug, disrupt a known amount of the NLC dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug, and then measure the drug concentration.

#### Calculation:

- Encapsulation Efficiency (%EE): %EE = [(Total Drug Free Drug) / Total Drug] x 100
- Drug Loading (%DL): %DL = [(Total Drug Free Drug) / Total Lipid Weight] x 100

# Visualizations Experimental Workflow







Click to download full resolution via product page



Caption: Experimental workflow for the preparation and characterization of **squalene**-based NLCs.

## Signaling Pathway: Protective Effect of Squalene-Loaded Nanoparticles

One study investigated the protective effects of **squalene** delivered via nanoparticles against oxidative and endoplasmic reticulum (ER) stress in hepatocytes. The **squalene**-loaded nanoparticles were found to modulate key signaling pathways involved in cellular stress responses.



Click to download full resolution via product page

Caption: **Squalene**-NLCs protect against cellular stress by modulating key signaling molecules.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Squalene in Nanoparticles Improves Antiproliferative Effect on Human Colon Carcinoma Cells Through Apoptosis by Disturbances in Redox Balance [mdpi.com]
- 4. Lipid nanoparticles as vehicles for topical psoralen delivery: solid lipid nanoparticles (SLN) versus nanostructured lipid carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Squalene as a Component in Nanostructured Lipid Carriers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077637#squalene-as-a-component-in-nanostructured-lipid-carriers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.